molecular formula C24H16Cl2N4O5S B10883291 4-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10883291
M. Wt: 543.4 g/mol
InChI Key: WRTIFWCVJREZKY-UHFFFAOYSA-N
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Description

4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a unique combination of benzodioxole, dichlorophenyl, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Coupling Reactions: The benzodioxole and triazole moieties are coupled using a thiol-based linker.

    Acetylation and Amination: The final steps involve acetylation and amination reactions to introduce the benzoic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
  • 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID

Uniqueness

The uniqueness of 4-[(2-{[5-(1,3-BENZODIOXOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H16Cl2N4O5S

Molecular Weight

543.4 g/mol

IUPAC Name

4-[[2-[[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C24H16Cl2N4O5S/c25-15-8-16(26)10-18(9-15)30-22(14-3-6-19-20(7-14)35-12-34-19)28-29-24(30)36-11-21(31)27-17-4-1-13(2-5-17)23(32)33/h1-10H,11-12H2,(H,27,31)(H,32,33)

InChI Key

WRTIFWCVJREZKY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC(=CC(=C4)Cl)Cl)SCC(=O)NC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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